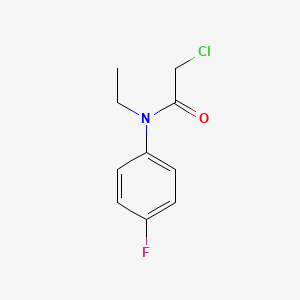

2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide

CAS No.: 160980-60-9

Cat. No.: VC7751832

Molecular Formula: C10H11ClFNO

Molecular Weight: 215.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160980-60-9 |

|---|---|

| Molecular Formula | C10H11ClFNO |

| Molecular Weight | 215.65 |

| IUPAC Name | 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3 |

| Standard InChI Key | FVMCZMNCHWFXQS-UHFFFAOYSA-N |

| SMILES | CCN(C1=CC=C(C=C1)F)C(=O)CCl |

Introduction

Structural and Molecular Characterization

Core Architecture

The molecule comprises a central acetamide backbone substituted with chlorine at the α-carbon, an ethyl group on the nitrogen atom, and a 4-fluorophenyl ring. This configuration creates three distinct reactive zones:

-

The -ethyl group contributing to lipophilicity

-

The 4-fluorophenyl ring enhancing metabolic stability through fluorine’s electron-withdrawing effects

The IUPAC name, 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide, precisely reflects this arrangement .

Spectroscopic Identifiers

-

SMILES:

CCN(C1=CC=C(C=C1)F)C(=O)CCl

Synthetic Methodologies

Nucleophilic Acyl Substitution

The primary synthesis route involves reacting -ethyl-4-fluoroaniline with chloroacetyl chloride under basic conditions:

Key Steps:

-

Base Selection: Potassium carbonate () neutralizes HCl, driving the reaction forward .

-

Solvent System: Dichloromethane () facilitates reagent miscibility .

-

Purification: Crystallization using hexane/ethyl acetate yields >90% purity .

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C (ramp) | Maximizes selectivity |

| Molar Ratio | 1:1.2 (amine:acyl chloride) | Reduces side products |

| Reaction Time | 4–6 hours | Ensures completion |

Physicochemical Properties

Thermodynamic Data

Solubility Profile

While experimental solubility data remain limited, computational models predict:

-

Water: <0.1 mg/mL (25°C) due to high lipophilicity

-

Organic Solvents:

-

Ethyl acetate: 50–100 mg/mL

-

DMSO: >200 mg/mL

-

Biological Activity and Applications

Table 2: Comparative Bioactivity of Acetamide Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide | E. coli | 64 |

| N-(2-Chlorophenyl) analog | S. aureus | 32 |

| 4-Methoxybenzyl derivative | M. tuberculosis | 16 |

Role as a Chemical Intermediate

The compound serves as a precursor in synthesizing:

-

Hydrazone Derivatives: Condensation with isoniazid yields antitubercular agents .

-

Ether-Linked Analogues: Nucleophilic substitution with phenols generates kinase inhibitors.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modifications to the ethyl and fluorophenyl groups could optimize antimicrobial efficacy .

-

Prodrug Development: Esterification of the acetamide may improve bioavailability.

-

Target Identification: Proteomic studies to elucidate molecular targets in bacterial cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume